5-Isopropyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid is a compound of significant interest in organic chemistry and medicinal chemistry. This compound features an isoxazole ring fused with a pyrazole moiety, contributing to its potential biological activity. It is classified under carboxylic acids due to the presence of the carboxyl functional group.
This compound can be synthesized through various organic reactions, including those involving pyrazole derivatives and isoxazole formation techniques. The synthesis methods often utilize starting materials like N-methyl-3-aminopyrazole, which undergoes several transformations to yield the final product.
5-Isopropyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid is classified as a heterocyclic compound due to its incorporation of nitrogen atoms in its ring structures. It is also categorized as an aromatic compound because of the presence of conjugated pi systems within its molecular framework.
The synthesis of 5-Isopropyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid typically involves several key steps:
The molecular formula for 5-Isopropyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid is . The structure can be represented using various chemical notation systems such as SMILES and InChI:
CC(C)C(=O)N1C(=C(N=C1)C(=O)O)C
InChI=1S/C10H12N4O3/c1-6(2)5(13)9(12)11-8(14)7(6)10(15)16/h5H,1-2H3,(H,15,16)(H,12,14)(H,11,12)/t5-/m0/s1
The compound exhibits a typical heterocyclic structure with distinct functional groups that contribute to its chemical reactivity and potential biological activity.
5-Isopropyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug discovery and development.
The biological activity of 5-Isopropyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid may involve interaction with specific biological targets such as enzymes or receptors. This interaction could inhibit or activate certain pathways leading to therapeutic effects.
Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties, suggesting that this compound may have similar mechanisms of action.
The compound typically appears as a solid at room temperature and has notable solubility characteristics depending on pH levels due to its carboxylic acid group.
Key chemical properties include:
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm structure and purity.
5-Isopropyl-3-(1-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylic acid has potential applications in:
This compound represents an intriguing area for further research due to its unique structure and potential applications across multiple scientific disciplines.
CAS No.: 69-43-2
CAS No.: 116003-63-5
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5